REACTION_CXSMILES
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Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[CH3:10].C([Li])CCC.[C:16](=[O:18])=[O:17]>O1CCCC1>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([C:16]([OH:18])=[O:17])=[C:3]([CH3:10])[CH:4]=1)#[N:7]
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Name
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|
Quantity
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10.008 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C#N)C=C1)C
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Name
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|
Quantity
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35 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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Quantity
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350 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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24.933 g
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Type
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reactant
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Smiles
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C(=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at −78° C. for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to warm to ambient temperature
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Type
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CUSTOM
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Details
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The reaction mixture was quenched by addition of water (300 ml)
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Type
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EXTRACTION
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Details
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extracted with diethyl ether (3×300 ml)
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Type
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CUSTOM
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Details
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The phases were separated
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Type
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ADDITION
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Details
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The aqueous phase was acidified by addition of aqueous hydrochloric acid (concentrated)
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Type
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EXTRACTION
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Details
|
extracted with chloroform (3×200 ml)
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Type
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CONCENTRATION
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Details
|
The combined organic phases were concentrated
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Type
|
CUSTOM
|
Details
|
used without further purification
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Reaction Time |
1 h |
Name
|
|
Type
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|
Smiles
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C(#N)C1=CC(=C(C(=O)O)C=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |